1-(4-Bromophenyl)-2-(dimethylamino)ethanone;hydrochloride
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Overview
Description
1-(4-Bromophenyl)-2-(dimethylamino)ethanone;hydrochloride is a chemical compound that belongs to the class of organic compounds known as ketones. It is characterized by the presence of a bromophenyl group attached to a dimethylamino ethanone moiety. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-2-(dimethylamino)ethanone;hydrochloride typically involves the reaction of 4-bromobenzaldehyde with dimethylamine in the presence of a reducing agent. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Acidic or basic catalyst depending on the specific synthetic route
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for better control over reaction conditions and yields higher purity products.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-2-(dimethylamino)ethanone;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Can be reduced to form alcohols or amines.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
Oxidation: 4-bromobenzoic acid
Reduction: 1-(4-Bromophenyl)-2-(dimethylamino)ethanol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Bromophenyl)-2-(dimethylamino)ethanone;hydrochloride is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-2-(dimethylamino)ethanone;hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-2-(dimethylamino)ethanone;hydrochloride
- 1-(4-Fluorophenyl)-2-(dimethylamino)ethanone;hydrochloride
- 1-(4-Methylphenyl)-2-(dimethylamino)ethanone;hydrochloride
Uniqueness
1-(4-Bromophenyl)-2-(dimethylamino)ethanone;hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and properties compared to its analogs. This uniqueness makes it valuable in specific research and industrial applications where other similar compounds may not be as effective.
Properties
CAS No. |
90868-94-3 |
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Molecular Formula |
C10H13BrClNO |
Molecular Weight |
278.57 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-(dimethylamino)ethanone;hydrochloride |
InChI |
InChI=1S/C10H12BrNO.ClH/c1-12(2)7-10(13)8-3-5-9(11)6-4-8;/h3-6H,7H2,1-2H3;1H |
InChI Key |
PDCKRWJGEXJWJN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(=O)C1=CC=C(C=C1)Br.Cl |
Origin of Product |
United States |
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